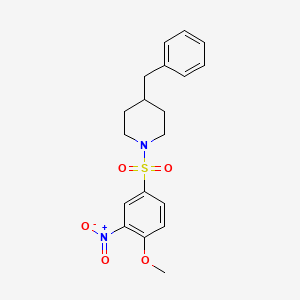

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

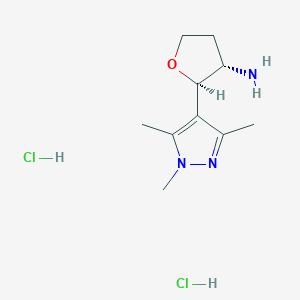

The compound “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are often used as building blocks in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

Reactions involving piperidine derivatives can occur at various positions on the molecule, including the benzylic position . The specific reactions that “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” can undergo would depend on the reaction conditions and reagents used.Aplicaciones Científicas De Investigación

Pharmacological Properties :

- Certain benzamide derivatives including those related to the chemical structure of 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine have shown promising results as selective serotonin 4 receptor agonists. These compounds have been found to accelerate gastric emptying and increase the frequency of defecation, potentially serving as novel prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Biochemical Synthesis and Structure-Activity Relationship :

- Research on synthesizing benzamide derivatives structurally similar to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine has been conducted to explore their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their pharmacological profiles, particularly in enhancing gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

- The synthesis of new sulfonyl hydrazone derivatives, which are structurally related to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been reported. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential therapeutic applications (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).

Chemical Reactivity Studies :

- Studies on the reactivity of piperidine derivatives related to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine have been conducted. These studies have focused on understanding the structure-reactivity correlations in nucleophilic substitution reactions, providing insights into the molecular interactions and reaction mechanisms (Um, Lee, Fujio, & Tsuno, 2006).

Synthesis and Spectral Analysis :

- Research on the synthesis, spectral analysis, and biological evaluation of compounds such as 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide, which bear structural resemblance to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been reported. These studies focus on the structural elucidation and bioactivity analysis, contributing to the understanding of the therapeutic potential of these compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

Antimicrobial Activity Studies :

- Research on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally similar to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been conducted. These studies evaluate the compounds' efficacy as antimicrobial agents against various pathogens, highlighting the influence of structural modifications on their bioactivity (Vinaya, Kavitha, Ananda Kumar, Benaka Prasad, Chandrappa, Deepak, Nanjunda Swamy, Umesha, & Rangappa, 2009).

Direcciones Futuras

The future directions for research on “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” would likely depend on its biological activity and potential applications. For example, if it shows promising biological activity, further studies could be conducted to optimize its structure and improve its activity .

Propiedades

IUPAC Name |

4-benzyl-1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-26-19-8-7-17(14-18(19)21(22)23)27(24,25)20-11-9-16(10-12-20)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSWBBCQMHFAOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)

![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)

![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)

![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)